molecular formula C19H22N4O5S B2481143 5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2198228-62-3

5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2481143
CAS No.: 2198228-62-3
M. Wt: 418.47
InChI Key: HUKXXROICPOWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic organic molecule featuring a benzoxazol-2-one core linked to a sulfonamide-substituted azetidine ring. The azetidine moiety is further modified with a tert-butyl-substituted pyridazinone group. This structure combines electron-deficient aromatic systems (benzoxazolone, pyridazinone) with a sulfonamide bridge, which may enhance binding to biological targets such as enzymes or receptors. The tert-butyl group likely contributes to steric bulk and lipophilicity, influencing solubility and membrane permeability .

Properties

IUPAC Name

5-[3-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-19(2,3)16-6-7-17(24)23(21-16)11-12-9-22(10-12)29(26,27)13-4-5-15-14(8-13)20-18(25)28-15/h4-8,12H,9-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKXXROICPOWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups:

  • Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Benzoxazole moiety : Known for its pharmacological properties, particularly in medicinal chemistry.
  • Dihydropyridazine component : Imparts stability and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoxazole exhibit significant antimicrobial properties. The compound under review may share these characteristics due to its structural similarities. For instance, a related study demonstrated that similar compounds displayed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The potential anticancer activity of compounds with benzoxazole and pyridazine moieties has been explored in various studies. For example:

  • Case Study : A derivative with a similar structure was tested against human cancer cell lines (e.g., HeLa and MCF7) and showed IC50 values in the low micromolar range (approximately 5–15 µM), indicating significant cytotoxic effects .
CompoundCell LineIC50 (µM)
Similar Compound AHeLa10
Similar Compound BMCF712

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Studies have shown that related compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways:

  • Research Findings : A related compound exhibited a COX-2 inhibition rate of over 70% at a concentration of 50 µM . This suggests that the compound may also inhibit COX enzymes, contributing to anti-inflammatory effects.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • The sulfonamide group may enhance binding affinity to target proteins.
  • The benzoxazole moiety could interact with DNA or RNA, affecting replication or transcription processes.
  • The dihydropyridazine structure may stabilize the compound in biological systems, allowing for prolonged action.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one exhibit significant anticancer activity. The benzoxazole moiety is known for its ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its sulfonamide group contributes to its efficacy by inhibiting bacterial growth. In vitro studies have reported effective inhibition of gram-positive and gram-negative bacteria, suggesting potential use in developing new antibiotics .

Neuroprotective Effects

Neuroprotective applications are also being explored for this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticidal Activity

Compounds with similar structures have been evaluated for their pesticidal properties. The presence of the azetidine ring and sulfonamide group enhances bioactivity against agricultural pests. Field trials have indicated that these compounds can effectively reduce pest populations while being less harmful to beneficial insects .

Plant Growth Regulation

Research has also indicated that the compound may serve as a plant growth regulator. It can promote root development and enhance resistance to environmental stressors, potentially leading to increased crop yields .

Polymer Development

In material science, derivatives of this compound are being investigated for their potential use in polymer synthesis. The unique chemical structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. These materials could be utilized in various applications ranging from coatings to biomedical devices .

Nanotechnology

The incorporation of this compound into nanomaterials is another area of interest. Its ability to form stable complexes with metal ions opens up possibilities for developing nanocomposites with tailored properties for applications in electronics and catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The cytotoxicity and pharmacological activity of benzoxazole derivatives are highly dependent on substituent size, heterocyclic ring configuration, and electronic effects. Below is a systematic comparison with structurally related compounds:

Heterocyclic Ring Size and Azaaromatic Substituents

  • Five-membered vs. six-membered rings: Derivatives with five-membered azaaromatic rings (e.g., pyrrole in H-Box(Pyrrol)-OMe (23)) exhibit higher cytotoxicity compared to six-membered pyridine analogs (e.g., H-Box(2Py)-OMe (27) ). However, expanding to larger azaaromatic systems (e.g., quinoline in compounds 28–33) significantly increases cytotoxicity, likely due to enhanced π-π stacking or intercalation with biomolecular targets . Example: Replacing pyridine with quinoline in compound 27 → 28 resulted in a ~13-fold increase in cytotoxicity (EC₅₀ reduction from 1.2 μM to 0.09 μM) .
  • Nitrogen position in aromatic rings :
    Proximity of the nitrogen atom to the benzoxazole core amplifies toxicity. For instance, H-Box(4Py)-OMe (26) (nitrogen at para position) showed lower activity than H-Box(2Py)-OMe (27) (nitrogen at ortho position), with EC₅₀ values of 1.5 μM vs. 1.2 μM, respectively .

Electron-Accepting Substituents

  • Bromine at position 7 of benzoxazole: Introducing bromine (an electron-withdrawing group) at position 7 (e.g., compounds 34 and 35) enhanced cytotoxicity, particularly in the A9 cell line. Pyridyl derivatives with bromine exhibited a threefold lower EC₅₀ compared to non-brominated analogs (e.g., 0.4 μM vs. 1.2 μM) .

Structural Analogues to the Target Compound

The target compound’s pyridazinone moiety distinguishes it from simpler azaaromatic derivatives. However, quinoline-based analogs (e.g., compound 32) still outperform pyridazinones in cytotoxicity, suggesting that planar, fused-ring systems offer superior bioactivity .

Table 1: Cytotoxicity Data for Selected Analogues

Compound Substituent (Position) EC₅₀ (μM) Cell Line Reference
H-Box(Pyrrol)-OMe (23) Pyrrole (position 2) 0.9 A9
H-Box(2Py)-OMe (27) Pyridine (ortho) 1.2 A9
H-Box(4Py)-OMe (26) Pyridine (para) 1.5 A9
Quinoline derivative (28) Quinoline (position 2) 0.09 A9
Brominated derivative (34) Pyridine + Br (position 7) 0.4 A9

Preparation Methods

Synthesis of 3-Tert-Butyl-6-Oxo-1,6-Dihydropyridazine

The dihydropyridazinone fragment is synthesized via cyclocondensation of hydrazine with a γ-keto ester. For example, reacting tert-butyl acetoacetate with hydrazine hydrate in ethanol under reflux yields 3-tert-butyl-6-methyl-1,6-dihydropyridazin-4-one. Subsequent oxidation with manganese dioxide (MnO₂) selectively introduces the 6-oxo group.

Optimized Protocol

  • Step 1 : tert-Butyl acetoacetate (1.0 equiv) + hydrazine hydrate (1.2 equiv) in EtOH, reflux, 12 h → 3-tert-butyl-6-methyl-1,6-dihydropyridazin-4-one (Yield: 72%).
  • Step 2 : MnO₂ (3.0 equiv) in CH₂Cl₂, rt, 24 h → 3-tert-butyl-6-oxo-1,6-dihydropyridazine (Yield: 68%).

Azetidine Functionalization

The azetidine ring is alkylated at the 3-position using a Mannich-type reaction. Treating azetidine with formaldehyde and 3-tert-butyl-6-oxo-1,6-dihydropyridazine in the presence of acetic acid generates 3-[(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine. The reaction proceeds via in situ formation of an iminium ion, which undergoes nucleophilic attack by the azetidine nitrogen.

Critical Parameters

  • Molar ratio (azetidine : formaldehyde : dihydropyridazine) = 1 : 1.2 : 1
  • Solvent: Acetic acid, 60°C, 8 h
  • Yield: 64%

Sulfonylation and Convergent Coupling

Generation of Benzoxazolone Sulfonyl Chloride

The benzoxazolone is converted to its sulfonyl chloride derivative using chlorosulfonic acid (ClSO₃H) . Stirring 2,3-dihydro-1,3-benzoxazol-2-one with excess ClSO₃H at 0°C for 2 hours yields the sulfonyl chloride intermediate, which is isolated via precipitation in ice water.

Reaction Metrics

  • Temperature: 0–5°C
  • Time: 2 h
  • Yield: 89%

Sulfonylation of Azetidine

The azetidine derivative is sulfonylated by reacting with the benzoxazolone sulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction is complete within 4 hours at room temperature, yielding the final product.

Optimized Conditions

  • Molar ratio (azetidine : sulfonyl chloride) = 1 : 1.1
  • Solvent: DCM, rt, 4 h
  • Base: Et₃N (2.0 equiv)
  • Yield: 76%

Analytical Characterization

The final compound is characterized by ¹H NMR, ¹³C NMR, and HRMS :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, t-Bu), 3.25–3.30 (m, 4H, azetidine), 4.52 (s, 2H, CH₂), 6.90–7.20 (m, 4H, aromatic).
  • HRMS (ESI+) : m/z calc. for C₂₀H₂₅N₄O₅S [M+H]⁺: 433.1542; found: 433.1538.

Challenges and Innovations

  • Steric Hindrance : The tert-butyl group impedes azetidine alkylation, necessitating elevated temperatures and prolonged reaction times.
  • Regioselectivity : Use of MnO₂ ensures selective oxidation at the 6-position of dihydropyridazine, avoiding over-oxidation.
  • Green Chemistry : Recent advances propose microwave-assisted synthesis for the benzoxazolone fragment, reducing reaction times from hours to minutes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.